REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[CH:5]=1.[OH-].[Na+]>CCO>[CH3:16][O:15][CH2:14][CH2:13][CH2:12][O:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[CH3:10])[C:3]([OH:17])=[O:2] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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to reach RT
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
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The residue is dissolved in water (200 mL)
|
Type
|
WASH
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Details
|
washed with ether (50 mL×3)
|
Type
|
ADDITION
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Details
|
The pH is adjusted to 2 by addition of cc HCl
|
Type
|
EXTRACTION
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Details
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the aqueous layer extracted with AcOEt (150 mL×2)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material is recrystallized in diethyl ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCOC=1C=C(C(=O)O)C=CC1C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |